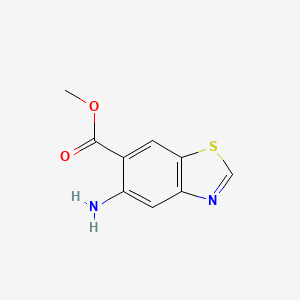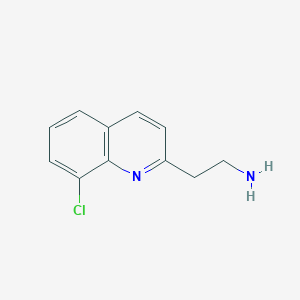
2-(8-Chloroquinolin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Chloroquinolin-2-yl)ethanamine is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The presence of the quinoline nucleus in numerous biological compounds contributes to its significance in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Chloroquinolin-2-yl)ethanamine typically involves the nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(8-Chloroquinolin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(8-Chloroquinolin-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 2-(8-Chloroquinolin-2-yl)ethanamine involves its interaction with molecular targets such as DNA gyrase and type IV topoisomerase, leading to the inhibition of DNA synthesis and rapid bacterial death . In cancer research, it targets the PI3K/AKT/mTOR pathway, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Shares the quinoline nucleus but lacks the ethanamine side chain.
8-Chloroquinoline: Similar structure but without the ethanamine group.
2-(2-Chloroquinolin-3-yl)ethanamine: A closely related compound with a different substitution pattern.
Uniqueness
2-(8-Chloroquinolin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-(8-chloroquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C11H11ClN2/c12-10-3-1-2-8-4-5-9(6-7-13)14-11(8)10/h1-5H,6-7,13H2 |
InChI Key |
JYFQOUHCULNEEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


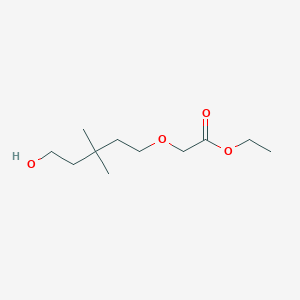
![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one](/img/structure/B13897040.png)
![1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride](/img/structure/B13897045.png)
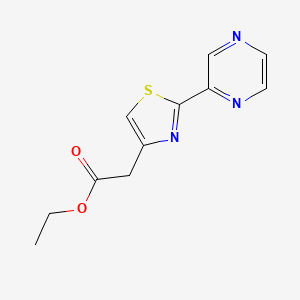
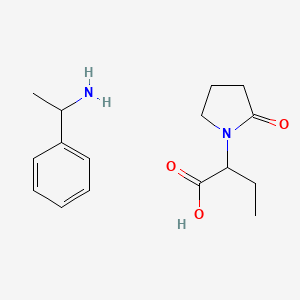
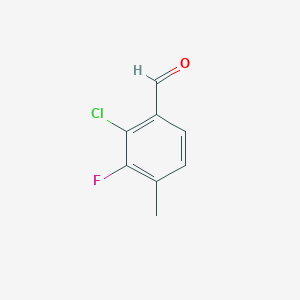
![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)
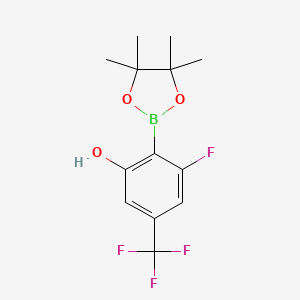
![7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13897090.png)
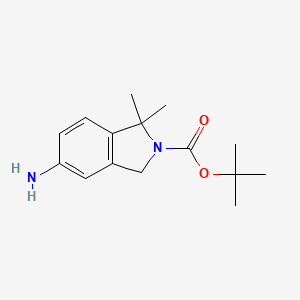
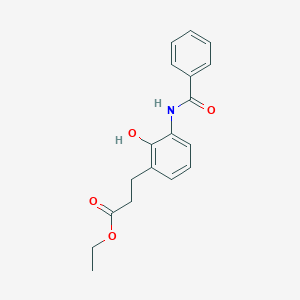
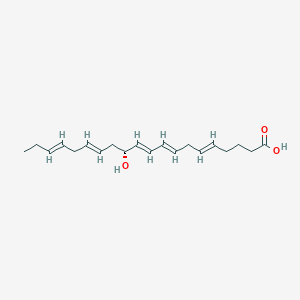
![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)
